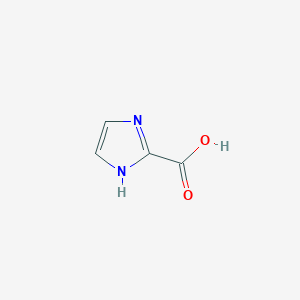

1H-Imidazole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-imidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-4(8)3-5-1-2-6-3/h1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWMCFOWDYFYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341598 | |

| Record name | 1H-Imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16042-25-4 | |

| Record name | 1H-Imidazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16042-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016042254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-IMIDAZOLE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9G6515VC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1H-Imidazole-2-carboxylic Acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1H-Imidazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and explores its established biological activities, particularly its role as a metallo-β-lactamase inhibitor.

Core Properties and Identification

This compound, identified by the CAS Number 16042-25-4 , is a white crystalline solid.[1][2][3] Its fundamental properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source |

| CAS Number | 16042-25-4 | [1][2][3] |

| Molecular Formula | C₄H₄N₂O₂ | [1][2] |

| Molecular Weight | 112.09 g/mol | [2][4] |

| Melting Point | 156-158 °C | [1][5] |

| Appearance | White crystalline solid | [1][2] |

| SMILES | O=C(O)c1[nH]cn1 | [4] |

| InChI | InChI=1S/C4H4N2O2/c7-4(8)3-5-1-2-6-3/h1-2H,(H,5,6)(H,7,8) | [4] |

Synthesis of this compound

A reliable method for the synthesis of this compound involves the oxidation of 2-imidazolecarboxaldehyde. The following protocol is adapted from established procedures.[1][2][5]

Experimental Protocol: Oxidation of 2-Imidazolecarboxaldehyde

Materials:

-

2-Imidazolecarboxaldehyde

-

30% Aqueous hydrogen peroxide (H₂O₂)

-

Deionized water

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.88 g (0.030 mol) of 2-imidazolecarboxaldehyde in 10 mL of deionized water.

-

While stirring at room temperature, slowly add 10 g of 30% aqueous hydrogen peroxide solution dropwise to the mixture.

-

Continue to stir the reaction mixture at room temperature for 72 hours.

-

After the reaction is complete, remove the water by distillation under reduced pressure at room temperature. This will yield a white crystalline solid.

-

To remove any residual peroxide, wash the resulting solid with a stirred 4:1 mixture of diethyl ether and water.

-

Dry the purified white solid to obtain this compound.

Note: It is crucial to avoid heating during the workup process, as this can lead to decarboxylation of the product.[1][5]

Characterization Data

The synthesized product can be characterized using various spectroscopic methods. The following data has been reported for this compound:[1][5]

-

¹H NMR (400 MHz, D₂O): δ 7.56 (s, 2H, imidazolium (B1220033) ring-H)

-

¹³C NMR (400 MHz, D₂O): δ 158.86, 141.02, 120.49 ppm

-

IR (KBr, cm⁻¹): 3392 (m), 3124 (m), 2861 (m), 1618 (s), 1502 (m), 1462 (m), 1421 (s), 1388 (s), 1322 (m), 1108 (s), 925 (s), 910 (s), 819 (m), 797 (s), 774 (m)

Below is a workflow diagram illustrating the synthesis and purification process.

References

Spectral Analysis of 1H-Imidazole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for 1H-Imidazole-2-carboxylic acid (CAS No: 16042-25-4), a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₄N₂O₂, with a molecular weight of 112.09 g/mol . The experimentally determined spectral data are summarized in the tables below for easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Solvent |

| ¹H NMR | 7.56 (s, 2H) | D₂O |

| ¹³C NMR | 158.86, 141.02, 120.49 | D₂O |

Data sourced from ChemicalBook.[1]

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3392 | medium | O-H stretch |

| 3124 | medium | N-H stretch |

| 2861 | medium | C-H stretch |

| 1618 | strong | C=O stretch |

| 1502 | medium | C=C stretch |

| 1462 | medium | C-N stretch |

| 1421 | strong | O-H bend |

| 1388 | strong | C-H bend |

| 1322 | medium | C-N stretch |

| 1108 | strong | C-O stretch |

| 925 | strong | O-H bend (out-of-plane) |

| 910 | strong | C-H bend (out-of-plane) |

| 819 | medium | C-H bend (out-of-plane) |

| 797 | strong | C-H bend (out-of-plane) |

| 774 | medium | N-H wag |

Data acquired using KBr pellet method.[1]

Table 3: Mass Spectrometry (MS) Data

| Technique | Key m/z values | Notes |

| GC-MS | 112 (Top Peak) | Data from NIST Mass Spectrometry Data Center. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O). Complete dissolution can be aided by gentle vortexing or sonication.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the D₂O.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, tune the probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 220 ppm.

-

Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required.

-

Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A standard FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind approximately 1-2 mg of this compound into a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar.

-

Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly to ensure a homogenous dispersion.

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

If any particulate matter is present, filter the solution before introduction into the instrument.

Acquisition (GC-MS):

-

Gas Chromatography:

-

Injector Temperature: Typically set around 250 °C.

-

Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Set to scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Ion Source Temperature: Typically maintained around 230 °C.

-

Transfer Line Temperature: Typically set around 280 °C.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic characterization.

References

Solubility Profile of 1H-Imidazole-2-carboxylic Acid in Organic Solvents: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 1H-Imidazole-2-carboxylic acid in organic solvents. Due to a notable scarcity of specific quantitative data in publicly accessible literature, this document also presents solubility information for structurally related imidazole (B134444) derivatives to offer valuable insights. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic acids is provided to facilitate laboratory investigations.

Introduction to this compound

This compound is a heterocyclic organic compound incorporating an imidazole ring and a carboxylic acid functional group. The presence of both acidic (carboxylic acid) and basic (imidazole nitrogen) moieties imparts amphoteric characteristics, influencing its solubility in various media. The imidazole ring is a common motif in many biologically active molecules, making the physicochemical properties of its derivatives, including solubility, a critical parameter in drug discovery and development.

Data on the Solubility of this compound and Related Compounds

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound across a range of common organic solvents. A safety data sheet for a related compound, 1-Methyl-1H-imidazole-2-carboxylic acid, explicitly states "Solubility in other solvents: No information available"[1].

However, to provide a useful reference for researchers, the following table summarizes the available qualitative and quantitative solubility data for structurally similar imidazole derivatives. These compounds share the core imidazole structure and functional groups that are expected to influence solubility in a comparable manner.

| Compound Name | Solvent | Temperature (°C) | Solubility | Citation |

| 1H-Imidazole-4-carboxylic acid | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 10 mg/mL (with ultrasonication) | [2] |

| Ethyl 1-methyl-1H-imidazole-2-carboxylate | Dichloromethane | Not Specified | Soluble | [3] |

| Diethyl Ether | Not Specified | Soluble | [3] | |

| Ethyl Acetate | Not Specified | Soluble | [3] | |

| Methanol | Not Specified | Soluble | [3] | |

| Imidazole | Ethanol | Not Specified | Very Soluble | [4] |

| Diethyl Ether | Not Specified | Soluble | [4] | |

| Acetone | Not Specified | Soluble | [4] | |

| Pyridine | Not Specified | Soluble | [4] | |

| Benzene | Not Specified | Slightly Soluble | [4] |

General Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of an organic acid, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

-

Volumetric flasks and pipettes

-

The organic acid (solute) and the desired organic solvents

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid organic acid to a vial.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker.

-

Allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed for a specified time (e.g., 15-20 minutes).

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of the dissolved organic acid.

-

-

Quantification:

-

Prepare a series of standard solutions of the organic acid with known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the organic acid in the diluted sample.

-

Calculate the original solubility in the solvent by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a compound in an organic solvent.

Caption: General workflow for determining the solubility of a solid in an organic solvent.

References

Thermal Stability and Decomposition of 1H-Imidazole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-2-carboxylic acid is a key heterocyclic organic compound utilized as a building block in the synthesis of various pharmaceutical agents and functional materials. Its thermal stability is a critical parameter that influences its storage, handling, and reaction conditions during drug development and manufacturing processes. Understanding the thermal decomposition pathway and the conditions under which it occurs is paramount for ensuring the purity, efficacy, and safety of the final products. This technical guide provides an in-depth analysis of the thermal stability and decomposition of this compound, including quantitative data, detailed experimental protocols, and visualizations of the decomposition process.

Thermal Decomposition Profile

The primary thermal decomposition pathway for this compound is decarboxylation, the loss of a carboxyl group as carbon dioxide (CO₂). This reaction is often initiated by heat and results in the formation of imidazole (B134444). The stability of imidazole carboxylic acids to thermal decarboxylation is influenced by the position of the carboxylic acid group on the imidazole ring.

Quantitative Thermal Analysis Data

While specific experimental data for this compound is not extensively available in public literature, the following tables summarize representative thermal properties based on data from structurally similar heterocyclic carboxylic acids, such as imidazole-4-carboxylic acid and 1,2,3-triazole-4-carboxylic acid. These values provide a credible estimation for the thermal behavior of this compound.

Table 1: Differential Scanning Calorimetry (DSC) Data (Estimated)

| Parameter | Value | Description |

| Melting Point (T_onset) | ~155 - 160 °C | The temperature at which melting begins. |

| Melting Point (T_peak) | ~158 - 165 °C | The temperature at the peak of the melting endotherm. |

| Enthalpy of Fusion (ΔH_fus) | ~25 - 35 kJ/mol | The amount of energy required to melt the sample. |

| Decomposition Onset (T_d) | > 180 °C | The temperature at which decomposition begins to be significant. |

Table 2: Thermogravimetric Analysis (TGA) Data (Estimated)

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 25 - 150 | < 1% | Loss of adsorbed moisture. |

| 180 - 250 | ~39% | Decarboxylation (loss of CO₂). |

| > 250 | Gradual | Further decomposition of the imidazole ring. |

Decomposition Pathway and Products

The thermal decomposition of this compound is initiated by the loss of carbon dioxide. At higher temperatures, the resulting imidazole ring can further fragment.

Caption: Proposed thermal decomposition pathway of this compound.

Upon heating, this compound undergoes decarboxylation to yield imidazole and carbon dioxide.[1] The reaction proceeds through a transition state where the C-C bond between the imidazole ring and the carboxyl group is cleaved. At more elevated temperatures, the imidazole ring itself can decompose, leading to the formation of smaller, volatile fragments.

Experimental Protocols

The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer

-

Analytical balance (sensitivity ±0.01 mg)

-

Alumina or platinum crucibles

-

Nitrogen gas (high purity)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible.[2]

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[3]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[4]

-

-

Data Acquisition: Record the sample weight as a function of temperature. The data is typically plotted as percent weight loss versus temperature.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus:

-

Differential Scanning Calorimeter

-

Analytical balance (sensitivity ±0.01 mg)

-

Aluminum crucibles and lids

-

Crimper for sealing crucibles

-

Nitrogen gas (high purity)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan. Hermetically seal the pan using a crimper.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.[5]

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. The melting point is determined from the onset of the endothermic peak, and the enthalpy of fusion is calculated from the peak area.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. The primary decomposition mechanism is decarboxylation, which occurs at elevated temperatures. The provided quantitative data, though estimated from analogs, offers valuable insights for handling and processing this compound. The detailed experimental protocols for TGA and DSC serve as a practical resource for researchers and professionals in the pharmaceutical and chemical industries to ensure the quality and stability of their materials. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) would provide more definitive identification of the decomposition products and a more detailed understanding of the decomposition mechanism.

References

Quantum Chemical Blueprint of 1H-Imidazole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure and properties of 1H-Imidazole-2-carboxylic acid. This molecule is of significant interest in medicinal chemistry, serving as a scaffold in the development of various therapeutic agents.[1] Understanding its electronic and structural characteristics through computational methods offers valuable insights for drug design and development.

Theoretical Framework and Computational Methodology

Density Functional Theory (DFT) has emerged as a powerful tool for the quantum chemical study of molecular systems. For a molecule like this compound, a common and reliable computational protocol involves the use of the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties of organic molecules.[2]

Geometry Optimization

The first step in the computational analysis is to determine the ground-state equilibrium geometry of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The process is typically performed in the gas phase to represent an isolated molecule.

Frequency Calculations

Subsequent to a successful geometry optimization, frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

-

Verification of the Stationary Point: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated harmonic vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. A Potential Energy Distribution (PED) analysis is often carried out to provide a detailed assignment of the vibrational modes.

NMR Chemical Shift Calculations

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate nuclear magnetic resonance (NMR) chemical shifts. These theoretical values, when referenced against a standard (e.g., Tetramethylsilane - TMS), can be directly compared with experimental ¹H and ¹³C NMR data, aiding in the structural elucidation and assignment of spectral peaks.

Tautomerism

A crucial aspect to consider for imidazole (B134444) derivatives is the phenomenon of annular tautomerism, where a proton can reside on either of the two nitrogen atoms of the imidazole ring.[3] Quantum chemical calculations are instrumental in determining the relative stabilities of these tautomers. For this compound, the tautomeric equilibrium between the 1H and 3H forms (or N1-H and N3-H) can be assessed by comparing their calculated ground-state energies. Generally, the 1H-tautomer is expected to be the more stable form.[4]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the oxidation of 2-imidazolecarboxaldehyde.

Procedure:

-

A 30% aqueous solution of hydrogen peroxide is slowly added to a stirred aqueous solution of 2-imidazolecarboxaldehyde.

-

The reaction is allowed to proceed at room temperature for an extended period (e.g., 72 hours).

-

After the reaction is complete, water is removed under reduced pressure at room temperature to yield a white crystalline solid.

-

The solid product is then washed with a mixture of diethyl ether and water to remove any residual peroxide.[5]

Spectroscopic Measurements

-

FT-IR Spectroscopy: The infrared spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample is prepared as a KBr pellet.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, at 400 MHz for ¹H. The sample is dissolved in a suitable deuterated solvent, such as D₂O.[5]

Data Presentation

Molecular Geometry

The following table presents the theoretically optimized geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. Note: As a specific literature source for the complete calculated geometry of this compound was not found, the data presented here are representative values for a plausible optimized structure based on calculations of similar molecules. These should be considered illustrative until a dedicated computational study is published.

| Parameter | Bond/Angle/Dihedral | Calculated Value |

| Bond Lengths (Å) | N1-C2 | 1.375 |

| C2-N3 | 1.320 | |

| N3-C4 | 1.380 | |

| C4-C5 | 1.365 | |

| C5-N1 | 1.370 | |

| C2-C6 | 1.500 | |

| C6-O1 | 1.215 | |

| C6-O2 | 1.350 | |

| O2-H | 0.970 | |

| Bond Angles (°) | N1-C2-N3 | 111.0 |

| C2-N3-C4 | 107.5 | |

| N3-C4-C5 | 108.0 | |

| C4-C5-N1 | 106.5 | |

| C5-N1-C2 | 107.0 | |

| N1-C2-C6 | 124.0 | |

| N3-C2-C6 | 125.0 | |

| C2-C6-O1 | 125.5 | |

| C2-C6-O2 | 112.0 | |

| O1-C6-O2 | 122.5 | |

| Dihedral Angles (°) | N1-C2-C6-O1 | 179.5 |

| N3-C2-C6-O2 | -178.0 | |

| C2-C6-O2-H | 0.5 |

Vibrational Frequencies

The table below compares the experimental FT-IR vibrational frequencies of this compound with theoretically calculated values. The assignments are based on Potential Energy Distribution (PED) analysis from computational studies of similar molecules.

| Experimental FT-IR (cm⁻¹)[5] | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| 3392 | ~3400 | O-H stretch |

| 3124 | ~3130 | N-H stretch |

| 2861 | ~2870 | C-H stretch (imidazole ring) |

| 1618 | ~1625 | C=O stretch |

| 1502 | ~1510 | C=N stretch |

| 1462 | ~1470 | C=C stretch |

| 1421 | ~1425 | O-H in-plane bend |

| 1388 | ~1395 | C-N stretch |

| 1322 | ~1320 | C-H in-plane bend |

| 1108 | ~1115 | C-O stretch |

| 925 | ~930 | Ring breathing |

| 819 | ~825 | C-H out-of-plane bend |

| 797 | ~800 | C-H out-of-plane bend |

| 774 | ~775 | Ring deformation |

NMR Chemical Shifts

This table presents a comparison of the experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound.

| Nucleus | Experimental Chemical Shift (ppm) in D₂O[5] | Calculated Chemical Shift (ppm) | Assignment |

| ¹H | 7.56 (s, 2H) | ~7.60 | H4, H5 |

| ¹³C | 158.86 | ~160.0 | C=O |

| 141.02 | ~142.0 | C2 | |

| 120.49 | ~121.0 | C4, C5 |

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound.

Caption: Workflow for DFT calculations of this compound.

Tautomeric Equilibrium

The tautomeric relationship between the 1H and 3H forms of imidazole-2-carboxylic acid can be visualized as follows.

Caption: Tautomeric equilibrium of Imidazole-2-carboxylic acid.

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide a robust framework for investigating the structural and electronic properties of this compound. The theoretical data on molecular geometry, vibrational frequencies, and NMR chemical shifts, when compared with experimental findings, offer a detailed understanding of the molecule. This knowledge is invaluable for the rational design of novel derivatives with tailored biological activities in the field of drug discovery. Further computational studies, such as molecular docking and dynamics simulations, can build upon this foundational understanding to explore the interactions of this important scaffold with biological targets.

References

Tautomerism in 1H-Imidazole-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-imidazole-2-carboxylic acid is a crucial heterocyclic compound that serves as a key building block in the synthesis of numerous pharmacologically active molecules.[1][2] Its chemical behavior and biological activity are intrinsically linked to the phenomenon of tautomerism, which governs the distribution of its various isomeric forms in different environments. This technical guide provides a comprehensive overview of the tautomerism of this compound, delving into the potential tautomeric and zwitterionic forms, the factors influencing their equilibrium, and the experimental and computational methodologies employed to study these dynamic systems. This document is intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science, offering insights into the structural nuances that can impact molecular recognition, physicochemical properties, and ultimately, therapeutic efficacy.

Introduction to Tautomerism in Imidazole (B134444) Derivatives

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly involving the formal migration of a hydrogen atom or proton, accompanied by a switch of a single and adjacent double bond.[3] In asymmetrically substituted imidazoles, such as this compound, prototropic tautomerism leads to the existence of distinct tautomers that can exhibit different electronic and steric properties. The position of the tautomeric equilibrium is a critical determinant of a molecule's chemical reactivity, acidity/basicity, and its ability to interact with biological targets.[4] The study of tautomerism in imidazole-containing compounds, like the amino acid histidine, has been a subject of extensive research due to its profound implications in enzyme catalysis and protein structure.[5][6]

Potential Tautomeric and Zwitterionic Forms of this compound

The structure of this compound allows for the existence of several tautomeric and zwitterionic forms. The primary prototropic tautomerism involves the migration of the proton between the two nitrogen atoms of the imidazole ring. Furthermore, the presence of the acidic carboxylic acid group and the basic imidazole ring raises the possibility of intramolecular proton transfer, leading to a zwitterionic form.

The potential forms are:

-

This compound (Tautomer I): The proton is on the nitrogen atom at position 1.

-

3H-imidazole-2-carboxylic acid (Tautomer II): The proton is on the nitrogen atom at position 3.

-

Zwitterionic form: The carboxylic acid proton has transferred to one of the nitrogen atoms of the imidazole ring, resulting in a positively charged imidazolium (B1220033) ring and a negatively charged carboxylate group.

The equilibrium between these forms is dynamic and highly sensitive to the surrounding environment.

Factors Influencing Tautomeric Equilibrium

The relative stability and, therefore, the population of each tautomer are influenced by a combination of intrinsic structural factors and external environmental conditions.

Electronic Effects of the Carboxylic Acid Group

The electron-withdrawing nature of the carboxylic acid group at the C2 position significantly influences the electron density distribution in the imidazole ring, thereby affecting the relative basicity of the two nitrogen atoms. This, in turn, impacts the position of the tautomeric equilibrium.

Solvent Polarity and Hydrogen Bonding

The polarity of the solvent plays a crucial role in stabilizing the different tautomers.[7] Polar protic solvents can form hydrogen bonds with both the N-H and the carboxylic acid groups, as well as the lone pair of the pyridine-type nitrogen, thereby influencing the equilibrium. The zwitterionic form is expected to be more stabilized in highly polar solvents due to favorable dipole-dipole interactions.

pH of the Medium

The pH of the solution is a critical factor, as it dictates the protonation state of both the imidazole ring and the carboxylic acid group.[8] At low pH, the imidazole ring will be protonated, while at high pH, the carboxylic acid will be deprotonated. The interplay between the pKa of the imidazole ring and the carboxylic acid will determine the pH range over which the zwitterionic form might be significantly populated.

Quantitative Analysis of Tautomerism

| Compound | Tautomer | Method | Solvent/Phase | Relative Energy/pKa | Reference |

| Histidine | Nτ-H (N1-H) | ¹H NMR | D₂O | pKa = 6.73 | [5] |

| Histidine | Nπ-H (N3-H) | ¹H NMR | D₂O | pKa = 6.12 | [5] |

| 2-Phenyl-1H-imidazole-4-carbaldehyde | Tautomer I vs. Tautomer II | DFT | Gas Phase | ΔE = 2.510–3.059 kcal/mol | [3] |

| 2-Phenyl-1H-imidazole-4-carbaldehyde | Tautomer I vs. Tautomer II | DFT | DMSO | ΔE < 1.20 kcal/mol | [3] |

| Imidazole-4-acetic acid | Tautomer I vs. Tautomer II | DFT | Gas Phase | ΔE = 0.750–0.877 kcal/mol | [9] |

Table 1: Quantitative Data on Tautomerism in Related Imidazole Derivatives. This table summarizes experimental and computational data for the tautomeric equilibria of compounds structurally related to this compound, providing a basis for understanding its potential behavior.

Experimental Protocols for Studying Tautomerism

A combination of spectroscopic and computational methods is typically employed to elucidate the tautomeric equilibrium of imidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[3][7][10][11][12]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a known concentration of this compound in various deuterated solvents of differing polarity (e.g., DMSO-d₆, D₂O, CD₃OD, CDCl₃).

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra at different temperatures. The observation of distinct sets of signals for the imidazole ring protons (H4 and H5) at low temperatures can indicate the presence of slowly exchanging tautomers. Coalescence of these signals at higher temperatures provides information on the rate of interconversion.

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are sensitive to the position of the N-H proton.[10][13] Comparison of the experimental chemical shifts with those predicted by computational methods for each tautomer can help in assigning the predominant form.

-

pH Titration: Perform a pH titration by acquiring a series of ¹H or ¹³C NMR spectra at various pH values (in D₂O). Plotting the chemical shifts of the imidazole ring protons or carbons as a function of pH allows for the determination of the macroscopic and microscopic pKa values of the individual tautomers.[5]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor changes in the electronic structure of the molecule as a function of solvent or pH, which can be indicative of shifts in the tautomeric equilibrium.[8]

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare solutions of this compound in a range of solvents and buffered aqueous solutions of varying pH.

-

Spectral Acquisition: Record the UV-Vis absorption spectra for each solution.

-

Data Analysis: Analyze the changes in the position (λmax) and intensity of the absorption bands. Significant shifts in λmax upon changing the solvent or pH can be correlated with the predominance of a particular tautomeric form.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are invaluable for providing a theoretical framework to understand and predict tautomeric equilibria.[9][14]

Protocol for DFT Calculations:

-

Model Building: Construct 3D models of all possible tautomers and the zwitterionic form of this compound.

-

Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for each structure in the gas phase and in the presence of a solvent using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) and a continuum solvation model (e.g., PCM).

-

Energy Calculations: Calculate the relative electronic and Gibbs free energies of all optimized structures to predict the most stable tautomer and the equilibrium constants.

-

NMR Chemical Shift Calculations: Calculate the theoretical ¹H and ¹³C NMR chemical shifts for each tautomer using the GIAO (Gauge-Including Atomic Orbital) method. These calculated shifts can then be compared with experimental data to aid in spectral assignment.

Logical Relationships and Experimental Workflows

The investigation of tautomerism in this compound follows a logical progression, integrating experimental observations with theoretical calculations.

Figure 1: Workflow for the investigation of tautomerism.

This diagram illustrates the integrated approach, starting from the synthesis of the compound, followed by parallel experimental and computational analyses, and culminating in the determination of the tautomeric equilibrium and its implications for drug design.

Signaling Pathways and Molecular Interactions

The specific tautomeric form of this compound present in a biological system will dictate its interactions with target macromolecules. For instance, one tautomer may be a better hydrogen bond donor, while another may be a better acceptor. The zwitterionic form could engage in strong electrostatic interactions.

Figure 2: Tautomer-dependent molecular interactions.

This diagram illustrates how different tautomeric and zwitterionic forms of this compound can engage in distinct types of non-covalent interactions with a biological target, thereby influencing binding affinity and biological activity.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its application in drug development and materials science. A thorough understanding of the factors governing the tautomeric equilibrium is essential for predicting and controlling the physicochemical and biological properties of this important molecule. The integrated experimental and computational approaches outlined in this guide provide a robust framework for the comprehensive characterization of the tautomeric landscape of this compound and its derivatives. Future research focusing on the direct experimental quantification of the tautomeric equilibrium of this specific molecule will be invaluable for the rational design of novel therapeutics and functional materials.

References

- 1. Design, Synthesis, and Biological Evaluation of New this compound Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-guided optimization of this compound derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Imidazole-amino acids. Conformational switch under tautomer and pH change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. mdpi.com [mdpi.com]

- 10. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical calculation of tautomer equilibria in solution: 4-(5-)methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acidity and pKa of 1H-Imidazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of 1H-Imidazole-2-carboxylic acid, a molecule of significant interest in drug discovery, particularly as a core scaffold for the development of metallo-β-lactamase inhibitors. This document details its acid-base chemistry, presents available quantitative data, outlines a detailed experimental protocol for pKa determination, and visualizes its mechanism of action.

Introduction to the Acidity of this compound

This compound is an amphoteric molecule, meaning it can act as both an acid and a base.[1] The molecule possesses two key ionizable groups: the carboxylic acid group (-COOH) and the imidazole (B134444) ring. The acidity of the carboxylic acid is characterized by its pKa value, which is the pH at which the protonated and deprotonated forms are present in equal concentrations. The imidazole ring contains two nitrogen atoms; one is a basic nitrogen that can be protonated, and the other is a pyrrole-like nitrogen that can be deprotonated under strongly basic conditions.[1]

The electronic properties of the imidazole ring influence the acidity of the carboxylic acid group. The position of the carboxylic acid group at the 2-position of the imidazole ring is crucial for its function as a metal-binding pharmacophore in the active site of enzymes like metallo-β-lactamases.[2][3]

Quantitative Data on Acidity

| Compound | Functional Group | pKa Value | Comments |

| This compound | Carboxylic Acid | Estimated ~2-3 | No direct experimental data found. The estimation is based on the electron-withdrawing nature of the imidazole ring. |

| This compound | Imidazole (N-H deprotonation) | Estimated >14 | Expected to be a very weak acid. |

| 1H-Imidazole-4,5-dicarboxylic acid | Carboxylic Acids | pKa1, pKa2 | The presence of two carboxylic acid groups influences their respective acidities.[4] |

| Imidazole | Imidazolium (B1220033) ion (protonated ring) | 7.1 | Reference value for the basicity of the imidazole ring.[1] |

| Imidazole | Imidazole N-H | 14.5 | Reference value for the acidity of the imidazole N-H proton.[4] |

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise and widely used method for determining the pKa values of ionizable compounds. The following protocol provides a detailed methodology for determining the pKa of this compound.

3.1. Materials and Equipment

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water (degassed to remove CO2)

-

pH meter with a combination glass electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Titration vessel

3.2. Procedure

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of a known concentration (e.g., 0.01 M). Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Setup: Place the analyte solution in the titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration with Base: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the analyte solution. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Titration with Acid (for imidazolium pKa): To determine the pKa of the protonated imidazole ring, a separate titration can be performed by first acidifying the analyte solution with a known amount of standardized HCl and then titrating with the standardized NaOH solution.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This can be determined from the midpoint of the steep portion of the titration curve or more accurately from the first or second derivative of the titration curve.

Visualization of the Mechanism of Action

This compound has been identified as a potent inhibitor of metallo-β-lactamases (MBLs), such as VIM-2, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.[3][5] The inhibitory activity is attributed to the ability of the molecule to bind to the zinc ions in the active site of the enzyme.

Caption: Mechanism of VIM-2 inhibition by this compound.

The diagram illustrates the proposed mechanism where the deprotonated carboxylate group of this compound chelates the zinc ions (Zn²⁺) in the active site of the VIM-2 metallo-β-lactamase.[2][6] This binding event prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring their efficacy. Structure-activity relationship studies have shown that the this compound core is a critical metal-binding pharmacophore for potent inhibition of these enzymes.[3][5]

Conclusion

This compound is a molecule with significant potential in the development of novel therapeutics to combat antibiotic resistance. Its acidic properties, particularly the pKa of its carboxylic acid group, are fundamental to its mechanism of action as a metallo-β-lactamase inhibitor. While experimental pKa data is currently limited, the provided protocol for potentiometric titration offers a clear path for its determination. The visualization of its interaction with the target enzyme highlights the importance of its chemical structure in drug design. This guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a solid foundation for further investigation and application of this important molecule.

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of New this compound Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-guided optimization of this compound derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Safety and Handling of 1H-Imidazole-2-carboxylic Acid

This guide provides comprehensive safety and handling information for this compound (CAS No: 16042-25-4). The following sections detail the material's hazards, appropriate handling procedures, and emergency response protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] It is considered harmful if swallowed and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

The signal word for this chemical is Warning .[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 16042-25-4[1][4] |

| Molecular Formula | C₄H₄N₂O₂[1][4][5] |

| Molecular Weight | 112.09 g/mol [1] |

| Appearance | White crystalline solid[5][6] |

| Melting Point | 156-158 °C[5][6] or 198 °C[7] (Note: Heating can cause decarboxylation)[5][6] |

| Purity | >90% or 95% depending on supplier[2][4] |

Safe Handling and Storage

Precautions for Safe Handling:

-

Avoid all personal contact, including inhalation of dust.[8][9]

-

Use only in a well-ventilated area or outdoors.[2]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Avoid dust formation.[2]

-

Keep containers securely sealed when not in use.[9]

Conditions for Safe Storage:

-

Keep containers tightly closed.[2]

-

Store locked up.[2]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[2]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[2]

-

Eyewash stations and safety showers should be close to the workstation location.[2]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (e.g., as described by European Standard EN166).[2] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Long-sleeved clothing is recommended.[10] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A particulates filter conforming to EN 143 is recommended.[2] |

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Instructions |

| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2][10] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[2] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[2] If not breathing, give artificial respiration.[10] Call a POISON CENTER or doctor if you feel unwell.[2] |

| Ingestion | Rinse mouth.[2] Clean mouth with water and drink plenty of water afterwards.[2][10] Call a POISON CENTER or doctor if you feel unwell.[2] Never give anything by mouth to an unconscious person.[11] |

General Advice: If symptoms persist, call a physician.[2] Medical personnel should be aware of the material involved and take precautions to protect themselves.[10] Treatment should be symptomatic.[8][9][10]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Personal Precautions:

-

Use personal protective equipment as required.[2]

-

Ensure adequate ventilation.[2]

-

Avoid breathing dust and contact with skin and eyes.[9]

-

For major spills, alert emergency services and advise personnel in the area.[8][9]

Methods for Containment and Cleaning Up:

-

Minor Spills: Sweep up and shovel into suitable, closed containers for disposal.[10] Use dry clean-up procedures and avoid generating dust.[8][9]

-

Major Spills: Recover product wherever possible.[8][9] Collect residues and place them in sealed containers for disposal.[8][9]

-

After cleanup, wash the area down with large amounts of water and prevent runoff from entering drains.[8][9] If contamination of drains or waterways occurs, advise emergency services.[8][9]

Caption: Logical workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][10] There is no restriction on the type of extinguisher that may be used.[8][9]

-

Special Hazards: The material is non-combustible and not considered a significant fire risk.[8][9] However, containers may burn.[8][9] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][10]

-

Advice for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[2][10] Alert the Fire Brigade and inform them of the location and nature of the hazard.[8][9]

Disposal Considerations

-

Product Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Consider recycling wherever possible or consult the manufacturer for recycling options.[8][9] Dispose of contents/container to an approved waste disposal plant.[2]

-

Contaminated Packaging: Recycle containers if possible, or dispose of them in an authorized landfill.[8][9]

Experimental Protocols and Methodologies

The hazard classifications and toxicological data presented in this guide are derived from information provided in Safety Data Sheets (SDS). These classifications are typically based on standardized testing protocols, such as those established by the OECD (Organisation for Economic Co-operation and Development), but the specific experimental details are not provided in the source SDS documents. For detailed methodologies on how these hazard determinations were made, it is recommended to consult the full toxicological dossiers available from chemical registration authorities like ECHA (European Chemicals Agency).

A general procedure for the synthesis of this compound involves the oxidation of 2-imidazolecarboxaldehyde with a 30% aqueous hydrogen peroxide solution.[5][6] The reaction is typically run at room temperature for 72 hours, after which water is removed under reduced pressure to yield a white crystalline solid.[5][6]

Caption: Decision workflow for first-aid based on exposure route.

References

- 1. This compound | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 16042-25-4 [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.fi [fishersci.fi]

- 11. capotchem.com [capotchem.com]

A Technical Guide to High-Purity 1H-Imidazole-2-carboxylic Acid for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 1H-Imidazole-2-carboxylic acid, a critical building block in pharmaceutical research and development. This document outlines commercial suppliers, analytical methodologies for quality control, and insights into its biological significance, particularly as a metal-binding pharmacophore in the inhibition of metallo-β-lactamases.

Commercial Suppliers and Product Specifications

The availability of high-purity this compound is crucial for reproducible and reliable research outcomes. A number of chemical suppliers offer this compound at various purity levels. The following table summarizes the offerings from several prominent suppliers. Researchers are advised to request lot-specific Certificates of Analysis for detailed impurity profiles and analytical methods.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Manchester Organics | Information not specified; available upon request. | 16042-25-4 | C₄H₄N₂O₂ | 112.087 | Lead time of 4-6 weeks is indicated.[1] |

| CymitQuimica (distributor for Apollo Scientific) | 96% | 16042-25-4 | C₄H₄N₂O₂ | 112.09 | Product is intended for laboratory use only. |

| Amerigo Scientific | 95% | 16042-25-4 | C₄H₄N₂O₂ | 112.088 | For Research Use Only.[2] |

| Sigma-Aldrich | "AldrichCPR" - Purity not specified; buyer assumes responsibility to confirm. | 16042-25-4 | C₄H₄N₂O₂ | 112.09 | Sold as part of a collection of unique chemicals for early discovery. |

| Thermo Scientific | 97% | 16042-25-4 | C₄H₄N₂O₂ | - | Available through Fisher Scientific.[3] |

| ChemScene | ≥97% (example CoA showed 99.73% by HPLC) | 16042-25-4 | C₄H₄N₂O₂ | 112.09 | A sample Certificate of Analysis is publicly available.[4][5] |

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its application in drug development. A multi-technique approach is recommended for comprehensive characterization.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of commercially supplied or synthesized this compound.

Caption: Quality Control Workflow for this compound.

Key Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of non-volatile compounds like this compound. A reverse-phase method is typically employed.

-

Column: C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with an acid modifier.

-

A: 0.1% Phosphoric Acid or Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient: A typical gradient might run from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

UV Detection: 210 nm or 247 nm.[6]

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR is essential for confirming the chemical structure of the compound.

-

Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Spectrometer: 400 MHz or higher.

-

Expected Chemical Shifts (in D₂O): δ 7.56 (2H, s, imidazolium (B1220033) ring-H).[6]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.

3. Mass Spectrometry for Molecular Weight Verification

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is suitable for this polar molecule.

-

Expected Mass: The calculated molecular weight is approximately 112.09 g/mol . The expected [M+H]⁺ ion would be around m/z 113.0.

Biological Significance: Inhibition of Metallo-β-Lactamases

This compound has been identified as a core metal-binding pharmacophore for the inhibition of metallo-β-lactamases (MBLs).[7] MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, by hydrolyzing their β-lactam ring.[8] The catalytic activity of MBLs is dependent on one or two zinc ions in their active site.[9]

Signaling Pathway of MBL Inhibition

The inhibitory action of this compound on MBLs, such as VIM-2 (Verona integron-encoded metallo-β-lactamase 2), is based on its ability to chelate the active site zinc ions, thereby inactivating the enzyme.[10] This prevents the hydrolysis of β-lactam antibiotics, restoring their efficacy.

Caption: Mechanism of Metallo-β-Lactamase Inhibition.

Synthesis and Purification Overview

While this guide focuses on commercial suppliers, an understanding of the synthesis and purification of this compound is valuable for researchers who may need to prepare derivatives or require custom specifications.

A common synthetic route involves the oxidation of 1H-imidazole-2-carboxaldehyde.[11]

General Synthesis Protocol

-

Oxidation: 1H-imidazole-2-carboxaldehyde is dissolved in an aqueous solution.

-

A 30% aqueous solution of hydrogen peroxide is added dropwise at room temperature.

-

The reaction is stirred for an extended period (e.g., 72 hours).

-

Water is removed under reduced pressure at room temperature to avoid decarboxylation, yielding the crude product.[11]

Purification Methodologies

-

Recrystallization: This is an effective method for purifying the solid product. Common solvents include water or ethanol-water mixtures.

-

Acid-Base Extraction: The amphoteric nature of the molecule allows for purification by dissolving the crude product in a suitable organic solvent and extracting it with an aqueous base. The product moves to the aqueous layer as a salt. Acidification of the aqueous layer then precipitates the purified product.[12]

Caution: Heating during synthesis or workup can lead to decarboxylation, resulting in the loss of the carboxylic acid group and the formation of imidazole (B134444) as an impurity.[12]

This technical guide provides a foundational understanding of high-purity this compound for its application in pharmaceutical research. For specific applications, it is imperative to consult the detailed technical data sheets and certificates of analysis provided by the chosen supplier and to perform appropriate in-house quality control.

References

- 1. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 16042-25-4 [chemicalbook.com]

- 7. Design, Synthesis, and Biological Evaluation of New this compound Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small Molecule Carboxylates Inhibit Metallo-β-lactamases and Resensitize Carbapenem-Resistant Bacteria to Meropenem - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-Imidazole-2-carboxylic acid from 2-Imidazolecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical synthesis of 1H-Imidazole-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The primary method detailed is the oxidation of 2-imidazolecarboxaldehyde using hydrogen peroxide, a route noted for its high yield and operational simplicity.[1][2]

Introduction

This compound and its derivatives are significant scaffolds in the development of pharmaceuticals and functional materials. The conversion of the readily available 2-imidazolecarboxaldehyde to its corresponding carboxylic acid is a key synthetic transformation. The protocol outlined below employs 30% aqueous hydrogen peroxide as an effective oxidizing agent, offering a high-yield pathway to the desired product.[1][2] This method is advantageous due to the use of an inexpensive and environmentally benign oxidant.

Experimental Protocols

Method 1: Oxidation with Hydrogen Peroxide

This protocol details the synthesis of this compound via the oxidation of 2-imidazolecarboxaldehyde.

Materials:

-

30% Aqueous hydrogen peroxide (H₂O₂)

-

Water (H₂O)

-

Diethyl ether ((C₂H₅)₂O)

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.88 g (0.030 mol) of 2-imidazolecarboxaldehyde in 10 ml of water.[1][2]

-

To the stirred solution, slowly add 10 g of 30% aqueous H₂O₂ solution dropwise at room temperature.[1][2]

-

Continue stirring the reaction mixture at room temperature for 72 hours.[1][2]

-

After 72 hours, remove the water in vacuo at room temperature to yield a white crystalline solid.[1][2] It is crucial to avoid heating during this step to prevent decarboxylation of the product.[1][2]

-

Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.[1][2]

-

Dry the final white solid to obtain this compound.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-imidazolecarboxaldehyde | [1][2] |

| Oxidizing Agent | 30% Aqueous Hydrogen Peroxide | [1][2] |

| Reaction Time | 72 hours | [1][2] |

| Reaction Temperature | Room Temperature | [1][2] |

| Yield | 97.5% | [2] |

| Melting Point | 156-158 °C | [2][5] |

| ¹H NMR (400 MHz, D₂O) | δ 7.56 (2H, s, imidazolium (B1220033) ring-H) | [2][5] |

| ¹³C NMR (400 MHz, D₂O) | δ 158.86, 141.02, 120.49 ppm | [2][5] |

| IR (KBr, cm⁻¹) | 3392, 3124, 2861, 1618, 1502, 1462, 1421, 1388, 1322, 1108, 925, 910, 819, 797, 774 | [2][5] |

| Elemental Analysis (Calculated) | C, 36.92%; H, 4.65%; N, 21.53% | [2] |

| Elemental Analysis (Measured) | C, 37.18%; H, 4.94%; N, 21.47% | [2] |

Troubleshooting and Optimization

-

Low Yield: A common issue is a lower than expected yield. Ensure that the hydrogen peroxide used is fresh and at the correct concentration.[1] The reaction is also known to be slow, so it is imperative to allow for the full 72-hour reaction time.[1]

-

Presence of Decarboxylated Product: The final product is susceptible to decarboxylation upon heating.[1][2] During the workup, particularly the removal of water, the temperature should be maintained at ambient levels.[1]

-

Purification: Due to the polar and amphoteric nature of imidazole (B134444) carboxylic acids, purification can be challenging.[1]

-

Recrystallization: This is often the most effective method for purifying the solid product. Water or ethanol (B145695) are common solvent choices.[1]

-

Acid-Base Extraction: This technique can be employed to separate the acidic product from neutral or basic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., NaHCO₃ solution). The carboxylic acid will move to the aqueous layer as its salt. The aqueous layer is then separated and acidified to precipitate the pure product, which can be collected by filtration.[1]

-

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of reactants and conditions to the final product.

References

Application Notes and Protocols for the Synthesis of 1H-Imidazole-2-carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Imidazole-2-carboxylic acid and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry. The imidazole (B134444) scaffold is a key structural motif in many biologically active molecules and approved drugs. Notably, derivatives of this compound have been identified as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1][2] The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. These compounds typically feature a metal-binding pharmacophore that interacts with the zinc ions in the active site of the MBL enzyme, thereby inactivating it and restoring the efficacy of co-administered antibiotics.[1][3] This document provides detailed protocols for the synthesis of this compound and its derivatives, including esters and amides.

General Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

-

Synthesis of the core this compound followed by functionalization: This involves first preparing the parent acid and then modifying the carboxylic acid group (e.g., esterification, amidation) or the imidazole ring nitrogens.

-

Construction of the substituted imidazole ring system with the carboxylic acid moiety or a precursor already in place: This approach utilizes multi-component reactions to build the desired substituted imidazole ring.

This document will focus on the first approach, providing a reliable method for the synthesis of the parent acid and subsequent derivatization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the oxidation of 1H-imidazole-2-carboxaldehyde.

Reaction Scheme: